molecular formula C18H17F4N3O2 B2928518 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034361-78-7

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2928518
CAS No.: 2034361-78-7
M. Wt: 383.347
InChI Key: XBUOWKPFLPDRBM-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby permanently suppressing its enzymatic activity and downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Due to this mechanism, the inhibitor is a key research tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune disorders like rheumatoid arthritis. Its high selectivity profile makes it particularly valuable for dissecting specific BTK-mediated pathways in complex biological systems without significant off-target effects. Preclinical studies highlight its utility in evaluating the efficacy of BTK suppression both in vitro and in vivo, providing critical insights for the development of novel targeted therapeutics. Researchers utilize this compound to explore mechanisms of drug resistance and to identify potential combination treatment strategies that can overcome such resistance in oncological and immunological research contexts.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2/c1-2-14-15(19)16(24-10-23-14)27-11-7-8-25(9-11)17(26)12-5-3-4-6-13(12)18(20,21)22/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUOWKPFLPDRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the 6-Ethyl-5-fluoropyrimidin-4-yl intermediate. This intermediate is then linked to pyrrolidine through a nucleophilic substitution reaction. Finally, the methanone group is incorporated, resulting in the target compound. Key reaction conditions include controlled temperatures, specific solvents, and catalysts to optimize yield and purity.

  • Industrial Production Methods: On an industrial scale, the production of this compound may leverage flow chemistry techniques for enhanced efficiency and scalability. Continuous flow reactors can maintain optimal reaction conditions, leading to consistent quality and yield. Industrial processes prioritize sustainability and cost-effectiveness, utilizing green chemistry principles wherever possible.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and catalysts.

  • Biology: Its structural analogs may exhibit biological activity, making it valuable in drug discovery and design.

  • Medicine: Potential pharmacological activities include anti-inflammatory, antiviral, and anticancer properties, subject to ongoing research and clinical trials.

  • Industry: Its unique chemical properties are leveraged in the production of specialty chemicals and advanced materials.

Mechanism of Action

  • Molecular Targets and Pathways: The compound's activity, particularly in biological contexts, often involves interactions with specific enzymes or receptors. Its fluorinated groups and methanone moiety can enhance binding affinity and specificity.

  • Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound is structurally compared to analogs where the 2-(trifluoromethyl)phenyl group is replaced with other aromatic systems. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-(Trifluoromethyl)phenyl C₁₈H₁₇F₄N₃O₂* 383.2* High lipophilicity due to CF₃; potential enhanced membrane permeability
Thiophen-2-yl analog Thiophen-2-yl C₁₅H₁₆FN₃O₂S 321.4 Reduced lipophilicity; sulfur may influence metabolic pathways
Thiophen-3-yl analog Thiophen-3-yl C₁₅H₁₆FN₃O₂S ~321.4 Similar to thiophen-2-yl; positional isomerism may affect binding
2-Methoxyphenyl analog 2-Methoxyphenyl C₁₉H₂₁FN₃O₃* ~377.4* Methoxy group increases polarity; potential for hydrogen bonding

Functional Group Impact

  • Trifluoromethylphenyl (Target Compound):

    • The -CF₃ group is strongly electron-withdrawing, enhancing stability against oxidative metabolism. However, it may reduce aqueous solubility.
    • Increased steric bulk compared to thiophene or methoxyphenyl analogs could alter target binding .
  • Thiophene Derivatives ():

    • Thiophene’s aromatic sulfur participates in π-stacking interactions but is less lipophilic than CF₃.
    • Molecular weights (~321.4 g/mol) are lower than the target compound, suggesting differences in pharmacokinetics .

Research Implications

While biological activity data is absent in the provided evidence, structural analysis suggests:

  • The target compound’s -CF₃ group may improve blood-brain barrier penetration compared to thiophene analogs.
  • Thiophene derivatives might exhibit faster clearance due to lower molecular weight and reduced steric hindrance.
  • The 2-methoxyphenyl analog’s polarity could favor renal excretion but limit CNS activity .

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that exhibits potential biological activities due to its unique structural components. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N3O3C_{20}H_{20}F_{3}N_{3}O_{3}, with a molecular weight of approximately 385.395 g/mol. The structure includes:

  • A pyrrolidine ring which is known for its versatility in medicinal chemistry.
  • A fluoropyrimidine moiety , which has been associated with anticancer properties.
  • A trifluoromethyl phenyl group , enhancing lipophilicity and potentially improving bioavailability.

Anticancer Potential

Preliminary studies suggest that compounds containing fluoropyrimidine derivatives, such as this one, may exhibit anticancer activity . The fluorinated pyrimidine component is particularly noted for its role in inhibiting specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in oncology.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor , targeting specific pathways involved in disease processes. For instance, enzyme inhibition related to pyrimidine metabolism has been linked to antiviral activity and modulation of immune responses . Further empirical testing through bioassays is necessary to confirm these activities.

The mechanism of action for this compound likely involves interaction with specific molecular targets, modulating their activity and leading to various biological effects. This could include:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Interaction with receptors that mediate cellular signaling related to growth and survival, particularly in cancer cells.

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant effects on A431 vulvar epidermal carcinoma cells, inhibiting migration and invasion .
  • Neuroprotective Effects : Related compounds have been studied for neuroprotective properties against excitotoxicity. The activation of signaling pathways such as AKT and PKA has been observed, indicating potential applications in neurodegenerative diseases .
  • Antiviral Activity : Compounds derived from pyrimidine have been linked to broad-spectrum antiviral activity through modulation of innate immune responses, suggesting that this compound could also be explored for antiviral applications .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits cell proliferation in cancer lines
Enzyme InhibitionPotential inhibition of metabolic enzymes
NeuroprotectionActivation of AKT/PKA pathways
AntiviralModulation of immune responses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

  • Methodological Answer : A multi-step synthesis involving nucleophilic substitution and coupling reactions is recommended. For example, describes a general procedure using coupling agents (e.g., HATU or EDCI) to link fluoropyrimidine intermediates with pyrrolidinone scaffolds under inert conditions. Reaction yields (~40–50%) can be improved by optimizing solvent polarity (e.g., DMF or THF) and temperature (25–60°C) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluoropyrimidine C-F coupling patterns and pyrrolidine ring conformation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., HRMS-ESI for [M+H]+ ions) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection ( highlight HPLC protocols for analogous compounds) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against kinases or other targets using fluorometric or radiometric assays. demonstrates how substituents (e.g., trifluoromethyl groups) influence binding affinity .
  • Microbial Screening : Use agar diffusion or microdilution methods to assess antimicrobial potential, as described in for pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents (e.g., ethyl, fluorine, trifluoromethyl) and evaluate effects on potency and selectivity. For example:

  • Replace the 6-ethyl group with bulkier alkyl chains to study steric effects on target binding.
  • Substitute the pyrrolidine oxygen with sulfur to assess electronic impacts.
  • and provide patent examples of related pyrimidine-pyrrolidine hybrids with varied substituents .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives.
  • Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from compound degradation ( discusses fluorinated compounds’ metabolic pathways) .
  • Control Experiments : Include reference compounds (e.g., ’s thieno-pyrimidines) to benchmark activity .

Q. What computational strategies can predict the compound’s interaction with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or VEGFR).
  • MD Simulations : Run 100-ns simulations to assess binding stability and hydration effects.
  • highlights fluorinated compounds’ role in enzyme interaction studies, which can guide target selection .

Q. How can researchers address poor solubility or bioavailability during preclinical development?

  • Methodological Answer :

  • Salt Formation : Explore hydrochloride or mesylate salts to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the pyrrolidine oxygen for enhanced absorption.
  • ’s synthesis of prodrug-like derivatives (e.g., compound 29) provides a methodological template .

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